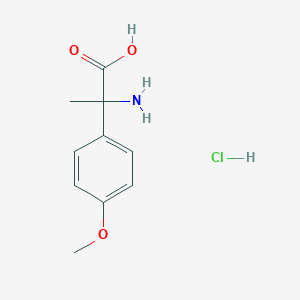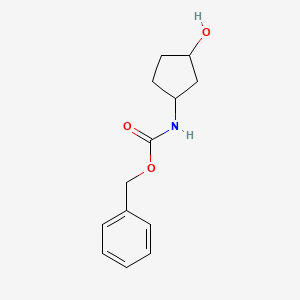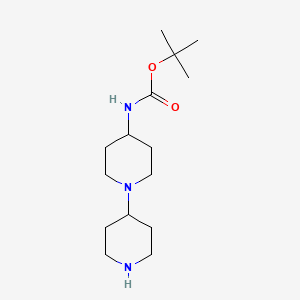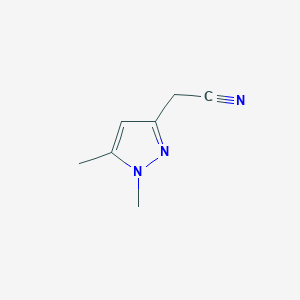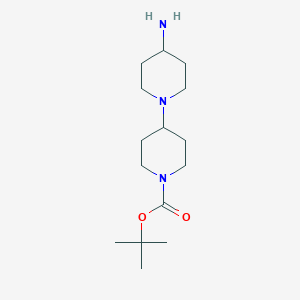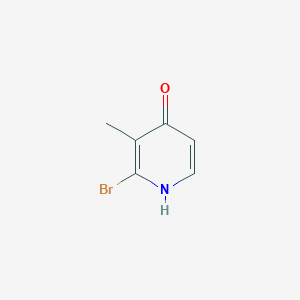
2-Bromo-3-methylpyridin-4-ol
Descripción general
Descripción
2-Bromo-3-methylpyridin-4-ol is a chemical compound with the CAS Number: 1227571-09-6 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-3-methyl-4-pyridinol .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methylpyridin-4-ol is 1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) . This indicates that the compound has a pyridinol ring with bromine and methyl substituents.Physical And Chemical Properties Analysis
2-Bromo-3-methylpyridin-4-ol is a powder and it is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Protein Modification and Biological Activity
- Protein Inactivation Mechanisms : A study investigated the inactivation mechanism of dimethylarginine dimethylaminohydrolase (DDAH) by 4-halopyridines, highlighting the potential of the 4-halopyridine motif for broader application in selective covalent protein modification. The work provides insights into enhancing reactivity through pyridinium formation for targeted protein interactions (Johnson et al., 2011).
Organic Synthesis and Catalysis
- Novel Pyridine Derivatives Synthesis : Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine demonstrated a method to synthesize a series of novel pyridine derivatives. This study also explored the quantum mechanical aspects and biological activities of these derivatives, revealing their potential as chiral dopants for liquid crystals and their bioactivity against thrombolytic and bacterial targets (Ahmad et al., 2017).
- Transition Metal Complex Catalysis : The use of terpyridines and their transition metal complexes in organometallic catalysis for a range of reactions, from artificial photosynthesis to polymerization, showcases the versatility of pyridine derivatives in facilitating biochemical and organic transformations (Winter et al., 2011).
Supramolecular Chemistry and Material Science
- Supramolecular Metal Complexes for Photocatalytic CO2 Reduction : A study on the architecture of supramolecular metal complexes, involving Ru(II)-Re(I) binuclear complexes and a tetranuclear complex, highlights their application in photocatalytic CO2 reduction. This research emphasizes the role of structural design in enhancing photocatalytic activities and expanding the absorption into the visible region, contributing to advancements in sustainable energy and materials chemistry (Gholamkhass et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGOXJFPYCJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylpyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



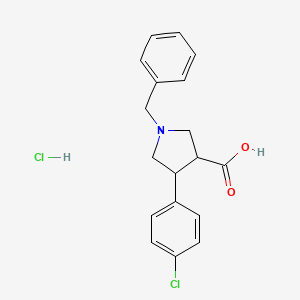
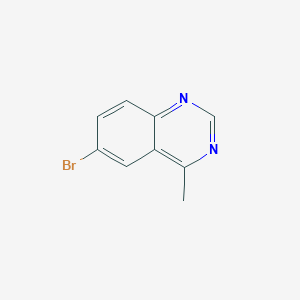

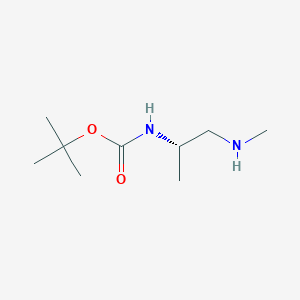
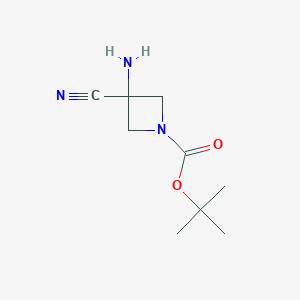

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)


